1,3-bis(3-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
Description
1,3-bis(3-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a central 1,3-diazinane-2,4,6-trione core. Key structural attributes include:
- Substituents: Positions 1 and 3: 3-methylphenyl groups, contributing steric bulk and lipophilicity.
- Molecular Formula: Likely C₂₈H₂₄N₂O₃S (calculated based on analogous structures in and ).
- Properties: Predicted density: ~1.28 g/cm³ (similar to the trimethoxyphenyl analog in ). Boiling point: Estimated >600°C due to high molecular weight and aromaticity.
Properties
IUPAC Name |
1,3-bis(3-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-17-6-4-8-20(14-17)27-24(29)23(16-19-10-12-22(32-3)13-11-19)25(30)28(26(27)31)21-9-5-7-18(2)15-21/h4-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNCPOKREPTGMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)SC)C(=O)N(C2=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Malonic Esters with Urea
The diazinane-2,4,6-trione core is classically synthesized via condensation between substituted malonic esters and urea in anhydrous ethanol. Sodium ethoxide acts as a base, facilitating the cyclization reaction at reflux temperatures (78°C, 4–6 hours). For example, 5-ethylbarbituric acid derivatives are prepared by reacting diethyl ethylmalonate with urea, achieving yields of 85–90%. This method requires precise stoichiometric control to avoid side products such as uncyclized intermediates.
Bromination and Amine Substitution
Subsequent functionalization involves bromination at the 5-position using liquid bromine in aqueous sodium hydroxide (0.6 N, 25°C, 30 minutes). The resulting 5-bromo intermediate undergoes nucleophilic substitution with primary or secondary amines (e.g., methylamine, aniline) in methanol. Yields for this step vary between 65% and 78%, depending on the amine’s steric and electronic properties. Hydrolytic stability tests in 0.3 N NaOH/ethanol confirm that secondary amines at terminal positions reduce stability by 15–20% over 24 hours.
Modern Catalytic Methods
Knoevenagel Condensation with Fe₂O₃-Based Catalysts
Recent advances employ Fe₂O₃ and bimetallic Fe₂O₃/MFe₂O₄ (M = Cu, Ni) nanoparticles to catalyze the Knoevenagel condensation between 4-(methylsulfanyl)benzaldehyde and 1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione. Key advantages include:
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Fe₂O₃ | H₂O | 90 | 15 | 92 |
| Fe₂O₃/CuFe₂O₄ | H₂O:Ethanol | 80 | 10 | 95 |
| Fe₂O₃/NiFe₂O₄ | H₂O | 85 | 12 | 89 |
These heterogeneous catalysts enable recyclability (3–5 cycles with <5% activity loss) and eliminate hazardous solvents. The reaction mechanism involves adsorption of the aldehyde onto the catalyst surface, followed by deprotonation of the active methylene group and subsequent β-elimination.
Industrial-Scale Synthesis Approaches
Epoxide-Based Nucleophilic Reactions
Patent WO2014179562 discloses a scalable method using l,3,5-triazinane-2,4,6-trione derivatives substituted with epoxide moieties. The process involves:
- Reacting 1,3,5-triazinane-2,4,6-trione with 3-methylphenyl epoxide in tetrahydrofuran (THF) at 60°C for 8 hours.
- Introducing 4-(methylsulfanyl)benzylidene via Michael addition using triethylamine as a base.
This two-step protocol achieves an overall yield of 82% with >99% purity, suitable for pharmaceutical applications. Continuous flow reactors reduce production costs by 30% compared to batch processes.
Comparative Analysis of Synthesis Methods
The Knoevenagel method offers superior yields and sustainability, while the industrial epoxide route balances scalability and purity. Traditional methods remain relevant for small-scale research due to lower infrastructure requirements.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(3-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Aromatic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,3-bis(3-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research is ongoing to explore its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly its ability to interact with specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-bis(3-methylphenyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can result in various biological effects, depending on the nature of the interaction and the target involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues at the 5-Position
The 5-position substituent critically modulates properties. Key comparisons include:
*Calculated based on molecular formulas. †Predicted using substituent contributions. ‡Inferred from analogous synthesis methods in .
Spectral and Crystallographic Data
- NMR/IR :
- Crystallography :
- Mercury and OLEX2 software () enable structural comparisons. The methylsulfanyl group’s larger van der Waals radius may alter crystal packing vs. methoxy analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
